Bicyclopropyl

Conformational Analysis Physical Organic Chemistry Rotational Isomerism

Bicyclopropyl (1,1'-bicyclopropyl, CAS 5685-46-1) is a highly strained C6H10 hydrocarbon consisting of two cyclopropane rings linked by a single C-C bond. Its defining structural feature is the high inherent ring strain from the two three-membered rings, a characteristic that fundamentally dictates its physical properties and reactivity profile compared to less strained analogs.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 5685-46-1
Cat. No. B13801878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclopropyl
CAS5685-46-1
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESC1CC1C2CC2
InChIInChI=1S/C6H10/c1-2-5(1)6-3-4-6/h5-6H,1-4H2
InChIKeyPGPFRBIKUWKSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclopropyl (CAS 5685-46-1): Core Properties and Sourcing Baseline


Bicyclopropyl (1,1'-bicyclopropyl, CAS 5685-46-1) is a highly strained C6H10 hydrocarbon consisting of two cyclopropane rings linked by a single C-C bond [1]. Its defining structural feature is the high inherent ring strain from the two three-membered rings, a characteristic that fundamentally dictates its physical properties and reactivity profile compared to less strained analogs [2]. This compound exists as a liquid at room temperature with a relatively low boiling point of approximately 77°C and a density of ~1.0 g/cm³, properties critical for its handling and application in synthesis .

Why Bicyclopropyl (CAS 5685-46-1) Is Not Interchangeable with Cyclopropane or Other Analogs


Simple substitution of bicyclopropyl with other strained hydrocarbons like cyclopropane or vinylcyclopropane is not viable due to profound differences in thermochemical stability, conformational behavior, and resulting chemical reactivity. The presence of two contiguous, highly strained cyclopropane rings in bicyclopropyl leads to a significantly different heat of formation and unique rotational isomerism not observed in simpler, single-ring analogs [1]. The energy barrier between its s-trans and gauche conformers directly impacts its physical state and interactions in solution, whereas cyclopropane, a gas at room temperature, presents entirely different handling and reactivity constraints [2]. Furthermore, its specific ring-strain energy and electronic distribution dictate its role as a specific precursor or building block in complex synthetic pathways, such as its use in generating 1,6-zwitterionic intermediates, a function that cannot be replicated by cyclopropane or acyclic analogs [3].

Quantitative Differentiation of Bicyclopropyl (CAS 5685-46-1) from Key Analogs


Superior Conformational Stability of the gauche Isomer in Bicyclopropyl vs. Other Rotamers

The gauche conformer of bicyclopropyl is more stable in the liquid phase than the s-trans conformer. This is a quantifiable energetic differentiation not present in simpler molecules like cyclopropane, which has no such internal rotation. The energy difference directly impacts its spectroscopic properties and potential intermolecular interactions [1].

Conformational Analysis Physical Organic Chemistry Rotational Isomerism

Quantified Difference in Gas-Phase Thermochemical Stability vs. Cyclopropane

Bicyclopropyl exhibits a significantly higher standard enthalpy of formation (ΔfH°gas) compared to cyclopropane, a direct consequence of its double cyclopropane ring structure and associated cumulative ring strain. This difference in thermodynamic stability is a primary driver for its unique reactivity patterns [1][2].

Thermochemistry Strain Energy Heat of Formation

Significant Variance in Physical State and Volatility vs. Cyclopropane

The physical properties of bicyclopropyl are fundamentally different from its single-ring analog, cyclopropane. Bicyclopropyl is a liquid at room temperature with a well-defined boiling point, whereas cyclopropane is a gas. This has direct implications for safe handling, storage, and synthetic protocol design [1].

Physical Properties Volatility Procurement Specification

Distinct Crystallographic Bond Lengths vs. Cyclopropane and Vinylcyclopropane

High-precision single-crystal X-ray diffraction at 100 K reveals that the bond lengths within the cyclopropane rings of bicyclopropyl are not uniform and differ from those in unsubstituted cyclopropane and vinylcyclopropane. The central C-C bond connecting the two rings is notably elongated, a direct structural manifestation of the unique strain in the bicyclopropyl system [1].

X-ray Crystallography Molecular Geometry Electron Density

Precision Applications of Bicyclopropyl (CAS 5685-46-1) Based on Quantitative Evidence


Specialized Building Block for High-Strain Molecular Architectures

Researchers focused on synthesizing or studying highly strained molecules should prioritize bicyclopropyl over simpler analogs like cyclopropane. Its quantifiably higher heat of formation (31.0 kcal/mol vs 12.9 kcal/mol for cyclopropane) makes it a superior starting point for strain-relief-driven cascades or for constructing polycyclic frameworks where high energy content is required [1]. This is further supported by the need for new MM2 parameters to accurately model its strain, highlighting its unique position in computational chemistry [2].

Investigations of Conformational Dynamics and Rotational Isomerism

Physical organic chemists studying molecular dynamics will find bicyclopropyl to be an ideal model system due to its well-defined and energetically distinct conformers. The quantifiable ~150 cal/mol stability difference between its gauche and s-trans forms provides a clear, experimentally accessible energy landscape for validating computational models of internal rotation, a feature entirely absent in rigid analogs like cyclopropane [1].

Liquid-Phase Synthetic Intermediate for 1,6-Zwitterionic Synthons

In synthetic organic chemistry, bicyclopropyl is a specific precursor for generating 1,6-zwitterionic intermediates, a reactivity mode enabled by its unique, highly strained bicyclic framework [1]. Its convenient liquid physical state (boiling point ~77 °C) offers a significant practical advantage over gaseous cyclopropane for handling and conducting such reactions in standard laboratory settings, thereby simplifying protocol development and scale-up .

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